![molecular formula C17H15F3N6O2 B2527099 5-(pyridin-3-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide CAS No. 2034422-25-6](/img/structure/B2527099.png)
5-(pyridin-3-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide
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Overview
Description
The compound "5-(pyridin-3-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide" is a complex molecule that likely exhibits a range of interesting chemical properties due to its structural features. It contains several heterocyclic components, such as a pyridine ring, an isoxazole ring, and a triazolo-pyridine moiety, which may contribute to its potential biological activity.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates provides a useful scaffold for creating highly functionalized 3-(pyridin-3-yl)isoxazoles . This process involves a domino 1,3-dipolar cycloaddition and elimination, starting from pyridine-3-nitrile oxide and a suitable diethoxy-substituted precursor. Although the specific synthesis of the compound is not detailed, the methodologies used for similar compounds could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of the compound includes several heterocyclic rings, which are known to contribute to the stability and reactivity of such molecules. The presence of a pyridine ring can influence electronic distribution, while the isoxazole ring is known for its reactivity in cycloaddition reactions. The triazolo-pyridine moiety could add to the complexity of the molecule's interaction with biological targets due to its potential for hydrogen bonding and stacking interactions.
Chemical Reactions Analysis
While the specific chemical reactions of the compound have not been detailed, the literature provides insights into the reactivity of similar structures. For example, compounds containing the isoxazole moiety can participate in further cycloaddition reactions, as well as nucleophilic substitution reactions . The triazolo-pyridine component of the molecule is structurally related to triazines, which have been synthesized through reactions with diazotized heterocyclic amines . These reactions could be relevant to the compound , suggesting a range of possible chemical transformations it might undergo.
Physical and Chemical Properties Analysis
Scientific Research Applications
Anticancer and Antifibrotic Agents
Compounds with structures related to the one you've mentioned have been explored for their potential as anticancer and antifibrotic agents. For example, a study by Jin et al. (2014) focused on the discovery of a highly potent, selective, and orally bioavailable inhibitor of TGF-β type I receptor kinase, highlighting its potential as a cancer immunotherapeutic and antifibrotic agent (Jin et al., 2014).
Synthesis of Azolopyrimidines and Azolopyridines
The synthesis of azolopyrimidines and azolopyridines has been another area of interest. Almazroa et al. (2004) described the synthesis of these compounds from enaminones, which could indicate a route to synthesize derivatives of the compound (Almazroa et al., 2004).
Synthesis of Isoxazole Derivatives
Guleli et al. (2019) presented an efficient method for synthesizing isoxazole derivatives, which are structurally related to the compound of interest. This highlights the versatility of such structures in chemical synthesis and their potential utility in various research applications (Guleli et al., 2019).
Antimicrobial Activities
Compounds with similar structures have been evaluated for their antimicrobial activities. Patel and Patel (2015) synthesized derivatives of triazolopyridine and assessed their antibacterial and antifungal activities, showcasing the potential of such compounds in developing new antimicrobial agents (Patel & Patel, 2015).
Biological Activities and Synthesis Techniques
Research has also focused on the synthesis of novel compounds and their biological evaluation. Rahmouni et al. (2016) synthesized pyrazolopyrimidines derivatives and evaluated them as anticancer and anti-5-lipoxygenase agents, indicating the broad scope of biological activities that compounds with such structural features might exhibit (Rahmouni et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit c-met kinase , a protein that plays a crucial role in cellular growth, survival, and migration.
Mode of Action
Similar compounds have shown to inhibit c-met kinase , suggesting that this compound might also interact with its target by inhibiting its activity, leading to a decrease in the signaling pathways that promote cell growth and survival.
Biochemical Pathways
If this compound inhibits c-met kinase like its similar compounds , it would affect the HGF/c-Met signaling pathway. This pathway is involved in cell growth, survival, and migration. Inhibition of this pathway could lead to decreased tumor growth and metastasis in cancer cells.
Pharmacokinetics
Similar compounds have shown good oral bioavailability , suggesting that this compound might also have favorable pharmacokinetic properties.
Result of Action
Based on the potential inhibition of c-met kinase , this compound could potentially decrease cell growth and survival, particularly in cancer cells.
properties
IUPAC Name |
5-pyridin-3-yl-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N6O2/c18-17(19,20)11-3-4-14-23-24-15(26(14)9-11)8-22-16(27)12-6-13(28-25-12)10-2-1-5-21-7-10/h1-2,5-7,11H,3-4,8-9H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYFPYGTWRMWII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2CC1C(F)(F)F)CNC(=O)C3=NOC(=C3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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